molecular formula C8H16N2O B13676634 Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

Cat. No.: B13676634
M. Wt: 156.23 g/mol
InChI Key: OJOLQIVYRIXWBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . This reaction is carried out under specific conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C8H16N2O/c11-8-2-1-7-5-9-3-4-10(7)6-8/h7-9,11H,1-6H2

InChI Key

OJOLQIVYRIXWBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN2C1CNCC2)O

Origin of Product

United States

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